Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite
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Overview
Description
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite is a complex organic compound featuring a benzene ring substituted with carboxy, hydroxynitroso, and dihydrogen stiborite groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite typically involves multiple steps, starting with the nitration of benzene to introduce the nitroso groupThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite undergoes various chemical reactions, including:
Oxidation: The hydroxynitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite exerts its effects involves interactions with specific molecular targets. The hydroxynitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxy group can form hydrogen bonds, affecting molecular recognition processes. The dihydrogen stiborite group may interact with metal ions, playing a role in catalytic activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-carboxy-3-nitrobenzene: Lacks the hydroxynitroso and dihydrogen stiborite groups.
3-hydroxy-4-nitrobenzene: Lacks the carboxy and dihydrogen stiborite groups.
4-carboxy-3-aminobenzene: Contains an amine group instead of the hydroxynitroso group .
Properties
Molecular Formula |
C7H10NO7Sb-2 |
---|---|
Molecular Weight |
341.92 g/mol |
InChI |
InChI=1S/C7H6NO4.3H2O.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;/h1,3-4,11-12H,(H,9,10);3*1H2;/p-2 |
InChI Key |
ZPIRPZWAFJACCS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[Sb])N(O)O)C(=O)[O-].O.O.[OH-] |
Origin of Product |
United States |
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